n,n,2-Trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N,N,2-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-8-6-4-5-7-9(8)13(11,12)10(2)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJZFKODGSWBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10986720 | |
| Record name | N,N,2-Trimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10986720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67448-06-0 | |
| Record name | NSC154644 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,2-Trimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10986720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,2-trimethylbenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Reaction Mechanism
The reaction proceeds as follows:
Dimethylamine acts as a nucleophile, facilitating the substitution of the chloride group on the sulfonyl chloride. The reaction is highly efficient under mild conditions, often achieving quantitative yields.
Detailed Preparation Methods
Method 1: Tetrahydrofuran (THF) Solvent System with Triethylamine
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Reagents :
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2-Methylbenzenesulfonyl chloride (10.0 mmol)
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Dimethylamine (50% aqueous solution, 14.0 mmol)
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Triethylamine (15.0 mmol)
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Tetrahydrofuran (40 mL)
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Steps :
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Cool THF to 0°C and add 2-methylbenzenesulfonyl chloride.
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Introduce triethylamine and dimethylamine solution dropwise.
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Stir the mixture at 0°C for 30 minutes.
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Warm to room temperature and continue stirring for 20 minutes.
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Dilute with ethyl acetate, wash with water, and dry over anhydrous magnesium sulfate.
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Evaporate the solvent under reduced pressure to obtain the product.
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Yield : 86–100%
Key Observations :
Method 2: Dichloromethane/Methanol Solvent System without Base
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Reagents :
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2-Methylbenzenesulfonyl chloride (10.3 mmol)
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Dimethylamine (2M in methanol, 22.0 mmol)
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Dichloromethane (11 mL)
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Steps :
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Mix dimethylamine solution and dichloromethane.
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Add 2-methylbenzenesulfonyl chloride and stir at room temperature for 5 minutes.
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Wash the organic layer with 1M HCl and brine.
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Dry over magnesium sulfate and evaporate the solvent.
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Yield : 100%
Key Observations :
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The absence of a base simplifies purification.
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Methanol enhances the solubility of dimethylamine, ensuring rapid reaction kinetics.
Comparative Analysis of Synthetic Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Solvent | THF | Dichloromethane/Methanol |
| Base | Triethylamine | None |
| Temperature | 0°C → Room temperature | Room temperature |
| Reaction Time | 50 minutes | 5 minutes |
| Yield | 86–100% | 100% |
| Purification | Washing, drying, evaporation | Acid wash, drying, evaporation |
Critical Insights :
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Method 1 is ideal for large-scale synthesis due to controlled exothermicity at low temperatures.
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Method 2 offers a faster, base-free route suitable for high-throughput applications.
Optimization Strategies and Challenges
Solvent Selection
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Polar aprotic solvents (e.g., THF) enhance nucleophilicity of dimethylamine.
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Chlorinated solvents (e.g., dichloromethane) improve substrate solubility but require careful handling due to toxicity.
Stoichiometry and Side Reactions
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A 2:1 molar ratio of dimethylamine to sulfonyl chloride ensures complete conversion. Excess amine prevents residual starting material.
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Potential side products include N-methylbenzenesulfonamide (from incomplete dimethylation) and sulfonate esters (from solvent participation). These are mitigated by precise stoichiometry and inert conditions.
Purification Techniques
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Liquid-liquid extraction removes unreacted dimethylamine and HCl.
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Crystallization from diisopropyl ether/hexane yields high-purity product (>99% by NMR).
Spectroscopic Characterization
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H NMR (CDCl):
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IR Spectroscopy :
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Strong absorption at 1160 cm (S=O asymmetric stretch) and 1360 cm (S=O symmetric stretch).
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Industrial and Pharmaceutical Relevance
This compound serves as a precursor in JAK inhibitor synthesis, exemplified by its role in patents for autoimmune disease therapeutics . Its robust and scalable preparation methods align with Good Manufacturing Practice (GMP) standards, ensuring consistent quality for drug development.
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
N,N,2-Trimethylbenzenesulfonamide has been identified as a selective inhibitor of phosphodiesterase 7 (PDE7), which plays a crucial role in regulating cellular signaling pathways. Its inhibition can lead to increased levels of cyclic AMP (cAMP), thereby influencing various physiological processes such as inflammation and immune response .
Key Studies:
- A study demonstrated that BRL 50481, a derivative of this compound, effectively inhibited PDE7 in human monocytes and lung macrophages, suggesting its potential in treating inflammatory diseases .
Cancer Research
The compound has shown promise in cancer research as a potential agent for targeting carbonic anhydrase IX (CA-IX), an enzyme that is overexpressed in hypoxic tumor microenvironments. Inhibitors like this compound are being investigated for their ability to selectively target CA-IX for imaging and therapeutic purposes .
Case Study:
- A series of studies focused on synthesizing novel CA-IX inhibitors based on benzenesulfonamide derivatives have highlighted their potential for molecular imaging of tumors .
Biochemical Applications
This compound also serves as a tool in biochemical assays. Its role as an EC 3.1.4.53 (3',5'-cyclic-AMP phosphodiesterase) inhibitor allows researchers to study the effects of cAMP modulation on various cellular processes .
Research Findings:
- Experiments utilizing this compound have provided insights into gene expression changes and differentiation processes in stem cells influenced by phosphodiesterase inhibition .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Inhibitor of phosphodiesterase 7 (PDE7), influencing cAMP levels and immune responses |
| Cancer Research | Targeting carbonic anhydrase IX (CA-IX) for tumor imaging and therapy |
| Biochemical Assays | Used to study cAMP modulation effects on cellular processes |
Mechanism of Action
The mechanism of action of N,N,2-Trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N,4-Trimethylbenzenesulfonamide
- 3,4-Dimethoxy-N,N-dimethylbenzenesulfonamide
- N-(2-Methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- N,N-Diethyl-2,4,6-trimethylbenzenesulfonamide
Uniqueness
N,N,2-Trimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
n,n,2-Trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a trimethyl-substituted benzene ring. This unique structure contributes to its solubility and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
- Antimicrobial Activity : Research indicates that sulfonamides exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamides have shown effectiveness against various bacterial strains, including E. coli and S. aureus .
- Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit key enzymes such as carbonic anhydrase (CA) and acetylcholinesterase (AChE). Notably, some derivatives demonstrate selective inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM .
- Anticonvulsant Activity : Certain sulfonamide derivatives have been noted for their anticonvulsant properties in preclinical models. For example, modifications to the sulfonamide structure can enhance activity against seizures induced by pentylenetetrazol (PTZ) .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to mimic substrates of target enzymes, leading to competitive inhibition. This characteristic is crucial in the context of AChE inhibition, which is relevant for neurodegenerative diseases .
- Modulation of Ion Channels : Some studies suggest that similar compounds may influence calcium channels, affecting vascular resistance and perfusion pressure in cardiovascular models . This interaction could provide insights into potential therapeutic applications in hypertension.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzenesulfonamides, including this compound. Results indicated a minimum inhibitory concentration (MIC) as low as 6.63 mg/mL against S. aureus, highlighting its potential use in treating bacterial infections .
- Enzyme Inhibition Profiles : Another investigation focused on the inhibition of carbonic anhydrase isoforms by benzenesulfonamides. The study reported that certain derivatives exhibited selective inhibition with IC50 values significantly lower than those of traditional inhibitors . This selectivity is critical for minimizing side effects in therapeutic applications.
- Anticonvulsant Activity Assessment : A series of experiments assessed the anticonvulsant properties of modified sulfonamides in rodent models. The findings suggested that specific structural modifications could enhance efficacy against induced seizures .
Data Table: Biological Activities and IC50 Values
| Compound Name | Activity Type | Target Enzyme/Pathogen | IC50/MIC Value |
|---|---|---|---|
| This compound | Antimicrobial | E. coli | 6.72 mg/mL |
| Derivative 4e | Carbonic Anhydrase | CA IX | 10.93 nM |
| Derivative 4a | Acetylcholinesterase | AChE | Potent Inhibition |
| Modified Sulfonamide | Anticonvulsant | PTZ-induced seizures | Significant Efficacy |
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing N,N,2-Trimethylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves sulfonation of 2-methylbenzene derivatives followed by amidation with methylamine. Key steps include:
- Sulfonation : Use chlorosulfonic acid or sulfur trioxide under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Amidation : React the sulfonyl chloride intermediate with dimethylamine in a polar aprotic solvent (e.g., THF or DCM) at room temperature. Purification via recrystallization (ethanol/water) yields high-purity product .
- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of dimethylamine) and monitor pH to minimize byproducts like N-monoalkylated derivatives .
Q. What analytical techniques are recommended for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.4–3.1 ppm) .
- HPLC : Assess purity (>98%) using a C18 column with a methanol/water mobile phase .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 228) .
Advanced Research Questions
Q. How can the crystal structure of this compound be resolved to study its conformational stability?
- Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Analyze using a diffractometer (e.g., Cu-Kα radiation) to determine bond angles and torsional strain in the sulfonamide group .
- Computational Modeling : Compare experimental data with DFT calculations (e.g., B3LYP/6-31G*) to assess steric effects from ortho-methyl groups .
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Approach :
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to rule out pH- or temperature-dependent effects .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
Q. How can this compound be functionalized for use as a biochemical probe in enzyme studies?
- Functionalization Methods :
- Click Chemistry : Introduce alkyne or azide handles via nucleophilic substitution for conjugation with fluorescent tags .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to target enzymes like carbonic anhydrase, comparing results with methyl-free analogs to assess steric impacts .
Q. What are the challenges in interpreting NMR spectra of this compound derivatives, and how can they be mitigated?
- Challenges : Signal overlap from ortho-methyl and sulfonamide groups.
- Solutions :
- 2D NMR (COSY, NOESY) : Resolve coupling patterns and confirm spatial proximity of methyl groups .
- Deuterated Solvents : Use DMSO-d6 to sharpen aromatic proton signals .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Resolution :
- Standardized Protocols : Measure solubility in DMSO, methanol, and water using gravimetric analysis (25°C, 24 hr equilibration) .
- Particle Size Control : Sieve compounds to uniform particle size (<50 µm) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
